(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-yn-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the propargyl alcohol moiety with defined stereochemistry.
- Protection of the amine functionality as a tert-butyl carbamate (Boc group).
- Introduction of the hydroxyl group at the appropriate position.
- Maintenance of stereochemical integrity throughout the synthesis.
Literature-Reported Synthetic Route
A well-documented approach involves the following key steps:
Formation of Propargyl Alcohol Intermediate
- Starting from a suitable precursor such as a Weinreb amide derived from caprolactone, the propargyl alcohol intermediate is synthesized by nucleophilic addition of ethynylmagnesium bromide (a Grignard reagent) to the amide carbonyl.
- This step is followed by stereoselective reduction using (R)-Alpine borane to yield the (R)-configured propargyl alcohol with high enantiomeric excess (up to 97:3 e.r.) and good yield (~74%).
Protection of the Amine Group
- The free amine is protected as the tert-butyl carbamate by reaction with di-tert-butyl dicarbonate under basic conditions.
- This step ensures the amine is masked during subsequent transformations and improves compound stability.
Selective Reduction and Deprotection
Industrial Synthesis Methodology
A patented industrial-scale synthesis method outlines a telescoped, efficient process with high yield and purity, suitable for large-scale production:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ring-closing protection reaction | Compound 1 + 4-trifluoromethylbenzaldehyde + 2-methylbenzoyl chloride, K2CO3, toluene, 0-10 °C | 83 | Formation of compound 2 |
| 2 | Alkylation and hydrolysis | Compound 2 + allyl bromide, LDA, hydrolysis with inorganic base | Not specified | Formation of compound 3 |
| 3 | Telescoped reduction and hydrolysis | Compound 3 + p-toluenesulfonyl chloride + N-methylmorpholine, reduction with sodium borohydride, acid hydrolysis | Not specified | Formation of compound 5 |
| 4 | Carbamate formation | Compound 5 + di-tert-butyl dicarbonate, base | Not specified | Final product: (S)-tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate |
- This method avoids high-risk reactions and uses readily available raw materials.
- It features telescoping of steps to reduce purification stages and improve scalability.
- The protecting group used can be recovered, enhancing cost-effectiveness.
- The process yields high purity and is safe for industrial scale-up.
Experimental Procedure Example
From the Royal Society of Chemistry supplementary data:
- A solution of the intermediate compound (S09, 1.45 mmol) in anhydrous ether was added dropwise under controlled temperature.
- Reduction was performed using lithium tri-tert-butoxy aluminum hydride at -78 °C for 2 hours.
- The reaction mixture was quenched with 0.1 N hydrochloric acid, followed by extraction and purification via column chromatography.
- The product was obtained as a single diastereoisomer with a yield of approximately 80%.
Analytical Data and Research Outcomes
Spectroscopic and Mass Spectrometry Data
Enantiomeric Purity
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Laboratory Synthesis | Grignard addition to Weinreb amide, chiral reduction, Boc protection | High stereoselectivity, well-characterized intermediates | Multi-step, requires low temperature and sensitive reagents |
| Industrial Synthesis | Ring closure protection, alkylation, telescoped reduction and hydrolysis, Boc protection | Scalable, cost-effective, safe, high yield and purity | Requires careful control of reaction conditions |
Chemical Reactions Analysis
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne would produce an alkene or alkane .
Scientific Research Applications
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, which can modulate the activity of the target molecules. The carbamate group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their catalytic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Key examples include:
(S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (CAS 82010-31-9)
- Molecular Formula: C₁₁H₂₃NO₃
- Molecular Weight : 217.31 g/mol
- Key Differences : Replacement of the terminal alkyne with a 4-methylpentan group.
- Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (CAS 30189-48-1)
- Similarity Score : 0.82
- Key Differences: Substitution of the hydroxyl group with a methoxy(methyl)amino moiety.
- Impact : The methoxy group may reduce hydrogen bonding capacity, altering solubility and metabolic stability compared to the hydroxyl-containing parent compound.
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 156474-22-5)
Physicochemical and Spectroscopic Properties
Biological Activity
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a compound with significant potential in medicinal chemistry and biochemistry, characterized by its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. The compound features a tert-butyl group, a hydroxypent-4-yn-2-yl moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction : The hydroxyl and alkyne groups can engage in hydrogen bonding and π-π interactions with active sites on enzymes, potentially modulating their activity. The carbamate group may form covalent bonds with nucleophilic residues in proteins, influencing their catalytic functions.
- Binding Affinity : Preliminary studies suggest that this compound can bind to specific enzymes or receptors, leading to either inhibition or activation of their functions. This property makes it a candidate for further studies in enzyme-catalyzed reactions and biological pathway investigations.
Biological Activity Studies
Recent research has highlighted the biological activity of this compound through various assays:
Table 1: Summary of Biological Activity Studies
Case Studies
Case Study 1: Inhibition of Botulinum Neurotoxin Light Chain
A focused study investigated the interaction of this compound with botulinum neurotoxin light chain (BoNT/A LC). The compound exhibited time-dependent inhibition, suggesting covalent modification rather than reversible binding. Mass spectrometry confirmed adduct formation at critical cysteine residues within the enzyme, highlighting its potential as an inhibitor in neurotoxicology research .
Case Study 2: Enzyme-Catalyzed Reactions
In another study, the compound was utilized as a probe to investigate enzyme-catalyzed reactions involving serine proteases. Results indicated that the presence of the carbamate moiety significantly influenced the catalytic efficiency and specificity of these enzymes, opening avenues for therapeutic applications in enzyme regulation.
Applications in Research and Industry
This compound has several notable applications:
- Medicinal Chemistry : Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.
- Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
- Biological Pathway Investigations : It can be employed as a tool for studying various biochemical pathways due to its interactive properties with biological macromolecules.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing (S)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate while preserving stereochemistry?
- Methodological Answer : The synthesis requires careful control of reaction conditions to retain the (S)-configuration. A multi-step approach is typical:
- Step 1 : Protect the amine group using tert-butyl carbamate (Boc) under anhydrous conditions with a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Step 2 : Introduce the hydroxyl and alkyne groups via nucleophilic substitution or click chemistry, ensuring inert atmospheres (e.g., N₂) to prevent oxidation of the alkyne .
- Step 3 : Monitor enantiomeric purity using chiral HPLC or polarimetry. For example, intermediates in similar carbamate syntheses were analyzed via -NMR to confirm stereochemical integrity (e.g., δ 3.18–2.97 ppm shifts for -CH₂-NH-C=O groups) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for verifying the tert-butyl group (δ ~1.36 ppm for -C(CH₃)₃) and hydroxyl/alkyne protons (e.g., δ 3.52 ppm for hydroxyl in related compounds) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₇NO₃).
- Chromatography : Reverse-phase HPLC with UV detection at 210–254 nm assesses purity (>95% required for biological assays) .
Q. How should this compound be stored to maintain stability during research use?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group or alkyne oxidation .
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during experiments. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound with sensitive functional groups (hydroxyl, alkyne)?
- Methodological Answer :
- Protection Strategies : Temporarily protect the hydroxyl group as a TBS (tert-butyldimethylsilyl) ether and the alkyne as a trimethylsilyl derivative to prevent side reactions .
- Catalytic Systems : Use Pd/Cu catalysts for alkyne coupling reactions, which improve regioselectivity and reduce byproduct formation .
- Yield Monitoring : Track reaction progress via TLC or ESI-MS; extended stirring (e.g., 18 hours) may improve yields, as seen in pyrimidine carbamate syntheses (33% yield after 18 hours vs. 15% after 3 hours) .
Q. What strategies are effective for resolving enantiomeric excess in chiral carbamate derivatives?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct chemical shifts for (R)- and (S)-isomers in -NMR .
- Polarimetry : Compare specific rotation values against literature data for the (S)-enantiomer .
Q. How can this compound be utilized in enzyme inhibition studies?
- Methodological Answer :
- Assay Design : Incorporate the carbamate into a competitive inhibition assay (e.g., cholinesterase), measuring IC₅₀ values via Ellman’s method .
- Probe Modification : Conjugate the alkyne group to fluorophores via click chemistry for fluorescence-based binding studies .
- Docking Studies : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with enzyme active sites, leveraging the hydroxyl group for hydrogen bonding .
Q. How do computational methods aid in predicting biological interactions of this carbamate?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability in water-lipid bilayers to assess membrane permeability.
- QM/MM Calculations : Study the carbamate’s electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, solubility) based on the compound’s tert-butyl and hydroxyl groups .
Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or alkyne oxidation derivatives) .
- Stability Testing : Expose the compound to accelerated degradation conditions (heat, light) and compare NMR/UV profiles to isolate instability sources .
- Crystallography : Grow single crystals for X-ray diffraction to resolve ambiguous stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
